3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is a heterocyclic compound characterized by its unique molecular structure. Its molecular formula is and it has a molecular weight of approximately 215.09 g/mol. This compound is classified as an imidazoazepine derivative, which places it within a broader category of nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry .
This compound can be sourced from various chemical suppliers and is often utilized in research settings due to its potential biological properties. It falls under the classification of bioactive small molecules, indicating its relevance in biological research and pharmaceutical applications . The compound is cataloged with the CAS number 701298-97-7, facilitating its identification in chemical databases and literature .
The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine can be achieved through several synthetic routes. One prevalent method involves the cyclization of suitable precursors. For instance, the reaction of 3-bromo-1,2-diaminopropane with an appropriate aldehyde or ketone can yield the desired imidazoazepine structure.
In industrial settings, synthesis may utilize continuous flow reactors to enhance efficiency and product consistency. The conditions are typically optimized to maximize yield while minimizing by-products. Common solvents used in these reactions include dichloromethane and acetonitrile, with catalysts such as palladium on carbon often employed to facilitate the cyclization process .
The molecular structure of 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine features a fused bicyclic system composed of an imidazole ring and a saturated azepine ring. The presence of the bromine atom at the third position significantly influences its reactivity and biological activity.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 215.09 g/mol |
CAS Number | 701298-97-7 |
PubChem CID | 26967386 |
3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine participates in various chemical reactions:
These reactions are facilitated by specific solvents and catalysts that enhance reaction rates and selectivity .
The mechanism of action for 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine involves its interaction with various biological targets. It is believed to act as an enzyme inhibitor by binding to active sites on enzymes, thereby preventing substrate access and inhibiting enzymatic activity. This property is particularly relevant in drug development for targeting specific diseases .
The compound exhibits typical characteristics of heterocyclic compounds:
The chemical properties include:
Relevant data indicates that careful handling is necessary due to its irritant nature when exposed to skin or mucous membranes .
3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine has several applications across different scientific fields:
The synthesis of the imidazoazepine core relies predominantly on condensation reactions between cyclic amino ketones and α-functionalized carbonyl compounds. A principal method involves reacting 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with α-amino aryl ketones under controlled conditions. This reaction proceeds via nucleophilic attack of the azepine nitrogen on the carbonyl carbon of the α-amino ketone, followed by dehydration and intramolecular cyclization to form the bicyclic imidazo[1,2-a]azepine system. The 3-aryl substituted intermediates (e.g., 3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine) serve as direct precursors for bromination, yielding the target 3-bromo derivative [7].
Alternative approaches utilize 5-methoxy-3,4-dihydro-2H-pyrrole for pyrrolo-analogues, demonstrating the versatility of this condensation strategy across ring sizes. The reaction typically occurs in anhydrous organic solvents (toluene or dichloromethane) at reflux temperatures (80–110°C), achieving moderate to high yields (58–85%) [4]. Key advantages include operational simplicity and compatibility with diverse aryl groups (electron-donating or withdrawing substituents), enabling structural diversification at the 3-position prior to bromination.
Table 1: Key Condensation Methods for Imidazoazepine Core Synthesis
Amino Heterocycle | Carbonyl Component | Solvent | Temperature (°C) | Product |
---|---|---|---|---|
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | 2-Amino-1-(4-methylphenyl)ethanone | Toluene | 110 | 3-(4-Methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine |
5-Methoxy-3,4-dihydro-2H-pyrrole | 2-Amino-1-(3,4-dichlorophenyl)ethanone | Dichloromethane | 40 | 3-(3,4-Dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
Quaternary salt formation is a critical derivatization step for introducing the 3-bromo substituent and enabling further functionalization. Treatment of 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with brominating agents (e.g., α-bromo-4-chloroacetophenone or phenacyl bromide) in ethyl acetate generates N-alkylated quaternary imidazolium salts. This electrophilic bromination occurs regioselectively at the imidazole nitrogen, forming crystalline bromides with high purity [7].
These quaternary salts serve dual purposes:
Notably, alkylation kinetics are influenced by electronic effects of 3-aryl substituents. Electron-withdrawing groups (e.g., Cl) accelerate reactivity due to enhanced imidazolium electrophilicity, evidenced by downfield NMR shifts (δ 8.24 ppm for 2-CH in dichloro-substituted derivatives vs. δ 7.98 ppm for methoxy-substituted analogues) [4].
Reaction optimization focuses on solvent selection, temperature control, and catalyst use to maximize yield and purity. Key findings include:
Table 2: Optimization Outcomes for Key Synthetic Steps
Reaction Step | Variable | Optimal Conditions | Yield Improvement | Reference |
---|---|---|---|---|
Imidazoazepine condensation | Solvent | Anhydrous toluene | 85% vs. 60% (CH₂Cl₂) | [4] |
Quaternary salt alkylation | Solvent | DMF | >95% vs. 75% (EtOAc) | [4] |
Amidination | Catalyst | TiCl₄ (5 equiv) | 65% vs. 25% (Tf₂O) | [5] |
Cyclization of quaternary salts necessitates precise base concentration (1–2M NaOH). Excess alkali promotes hydrolysis, while insufficient base impedes deprotonation-driven cyclization. Pilot-scale trials confirm reproducibility at 0.5–5.0 mol scales, with yields consistently >80% after recrystallization [7].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: